

A Comparative Guide to the Biological Activity of Novel 4-Anilinoquinazoline Derivatives

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Compound of Interest

Compound Name: 4-Chloro-6-iodo-7-methoxyquinazoline

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For Researchers, Scientists, and Drug Development Professionals

The 4-anilinoquinazoline scaffold is a cornerstone in modern medicinal chemistry, renowned for its ability to selectively target and inhibit key signaling pathways implicated in various diseases. This guide provides an in-depth comparison of the biological activities of novel 4-anilinoquinazoline derivatives, with a primary focus on their anticancer and antimicrobial potential. Drawing upon recent experimental data, we will explore structure-activity relationships (SAR), compare the efficacy of different derivatives, and provide detailed protocols for the evaluation of these compounds.

The 4-Anilinoquinazoline Core: A Privileged Scaffold in Drug Discovery

The quinazoline ring system, particularly when substituted with an aniline group at the 4-position, has emerged as a "privileged scaffold" for the development of kinase inhibitors.^{[1][2][3]} Many approved anticancer drugs, such as gefitinib, erlotinib, and lapatinib, are built upon this core structure.^{[1][2][4][5]} Their mechanism of action often involves competitive inhibition at the ATP-binding site of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR), which are frequently overexpressed or mutated in various cancers.^{[5][6][7]} The strategic modification of the 4-anilinoquinazoline core allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties, making it a fertile ground for the discovery of novel therapeutic agents.

Comparative Analysis of Anticancer Activity: Targeting Receptor Tyrosine Kinases

The predominant therapeutic application of 4-anilinoquinazoline derivatives lies in oncology, primarily as inhibitors of EGFR and other RTKs like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).^{[4][8][9][10]} The simultaneous inhibition of both EGFR and VEGFR-2 signaling pathways is a promising strategy to combat tumor growth and angiogenesis.^{[10][11]}

Structure-Activity Relationship (SAR) Insights

Several key structural features govern the anticancer potency of 4-anilinoquinazoline derivatives:

- **Substituents on the Quinazoline Core:** Electron-donating groups on the quinazoline ring generally enhance inhibitory activity.^[6] For instance, 6,7-dimethoxy substitution has been shown to be highly favorable.^[6] Modifications at the C-7 position with groups like piperidine or morpholine can also significantly impact potency.^{[9][10]}
- **Substituents on the Aniline Moiety:** Small, lipophilic groups at the 3-position of the aniline ring are preferred for potent EGFR inhibition.^[6]
- **Introduction of Specific Moieties:** The addition of groups like 3-nitro-1,2,4-triazole has been explored to develop hypoxia-selective inhibitors, which are particularly effective in the tumor microenvironment.^[8] Furthermore, incorporating amino acid moieties has been shown to induce apoptosis in cancer cells.^[12]

Comparative Efficacy of Novel Derivatives

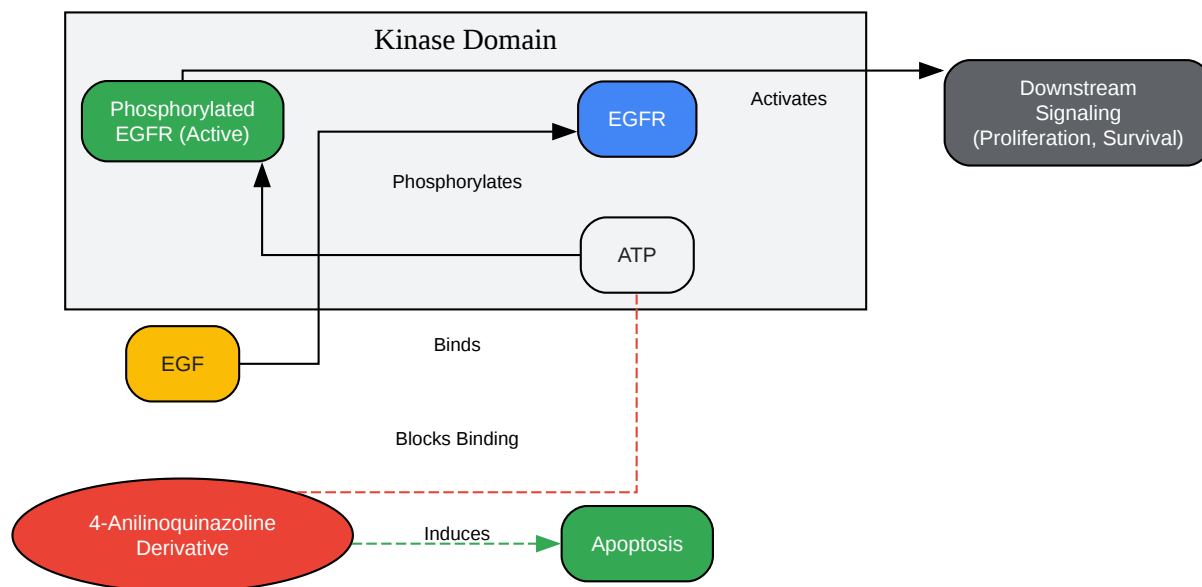
The following table summarizes the in vitro anticancer activity of several recently developed 4-anilinoquinazoline derivatives against various human cancer cell lines. The data highlights the significant impact of structural modifications on cytotoxic potency.

Compound ID	Key Structural Features	Cancer Cell Line	IC50 (μM)	Reference Compound	IC50 (μM)	Reference
19g	Methyl group at C-2 of quinazoline	H1975	0.11	Gefitinib	1.23	[13]
10a	3-nitro-1,2,4-triazole side chain	A549 (hypoxia)	Potent	Vandetanib	Less Potent	[8]
10g	3-nitro-1,2,4-triazole side chain	H446 (hypoxia)	Potent	Vandetanib	Less Potent	[8]
8d	Piperidine at C-7, 4-bromo-2-fluoro aniline	A431	1.99	Vandetanib	10.62	[9]
8f	Piperidine at C-7, 4-bromo-2-fluoro aniline	A431	2.57	Vandetanib	10.62	[9]
8a	Morpholine at C-7, 3-bromoaniline	A431	1.78	Erlotinib	8.31	[10]
7i	6-ary lureido substituent	A549	2.25	Gefitinib	>10	[14]

7i	6-ary lureido substituent	HT-29	1.72	Gefitinib	>10	[14]
7i	6-ary lureido substituent	MCF-7	2.81	Gefitinib	>10	[14]
6m	Amino acid moiety	HepG2	8.3	-	-	[12]
8l	Basic side chain at C-7	A431	8.2	Vandetanib	>10	[4]
8l	Basic side chain at C-7	HUVEC	0.87	Vandetanib	>10	[4]
5e	6-amino-substituted	A549	0.82	-	-	[15]
3c	6-iodo, 4-sulfanilamide, 2-(4-methoxyphenyl)	Cancer cell lines	4.0 - 8.0	Doxorubicin	2.3 - 3.25	[16]
3b	6-iodo, 4-sulfanilamide	Cancer cell lines	6.0 - 9.0	Doxorubicin	2.3 - 3.25	[16]

Mechanism of Action: EGFR Tyrosine Kinase Inhibition

The primary mechanism by which these compounds exert their anticancer effects is through the inhibition of EGFR tyrosine kinase activity. By binding to the ATP pocket of the kinase domain, they prevent the phosphorylation of downstream signaling molecules, thereby arresting cell proliferation, and inducing apoptosis.



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Caption: EGFR signaling and its inhibition by 4-anilinoquinazoline derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The following is a generalized protocol for assessing the cytotoxic activity of novel 4-anilinoquinazoline derivatives against cancer cell lines.

- **Cell Culture:** Culture human cancer cell lines (e.g., A549, H1975, A431) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
- **Cell Seeding:** Seed the cells in 96-well plates at a density of 5×10^3 to 1×10^4 cells per well and incubate for 24 hours to allow for attachment.
- **Compound Treatment:** Prepare serial dilutions of the test compounds and a reference drug (e.g., gefitinib, vandetanib) in the culture medium. Replace the medium in the wells with the

medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO).

- Incubation: Incubate the plates for 48-72 hours.
- MTT Assay: Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the logarithm of the compound concentration.

Comparative Analysis of Antimicrobial Activity

While the primary focus has been on anticancer applications, several studies have explored the antimicrobial potential of 4-anilinoquinazoline derivatives.^{[16][17][18][19][20]} The proposed mechanism of action for their antibacterial effects often involves the inhibition of bacterial DNA gyrase.^{[17][19]}

Comparative Efficacy of Novel Derivatives

The table below presents the minimum inhibitory concentration (MIC) values of selected 4-anilinoquinazoline derivatives against various bacterial and fungal strains.

Compound ID	Key Structural Features	Microorganism	MIC (µg/mL)	Reference
4c	Specific aniline substitution	Escherichia coli	32	[17]
3g	N,2-diphenylquinazoline-4-amine	Pseudomonas aeruginosa	62.5	[19]
3f	N,2-diphenylquinazoline-4-amine	Staphylococcus aureus	7.8	[19]
3c	N,2-diphenylquinazoline-4-amine	Candida albicans	62.5	[19]
3g	N,2-diphenylquinazoline-4-amine	Candida albicans	62.5	[19]
3c	6-iodo, 4-sulfanilamide, 2-(4-methoxyphenyl)	Gram-positive bacteria	Strong activity	[16]
3c	6-iodo, 4-sulfanilamide, 2-(4-methoxyphenyl)	Gram-negative bacteria	Moderate activity	[16]
3c	6-iodo, 4-sulfanilamide, 2-(4-methoxyphenyl)	Fungi	Strong activity	[16]
3b	6-iodo, 4-sulfanilamide	Gram-positive bacteria	Good activity	[16]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of novel compounds.

- **Inoculum Preparation:** Prepare a standardized inoculum of the test microorganisms (e.g., *Staphylococcus aureus*, *Escherichia coli*, *Candida albicans*) in a suitable broth to a density of approximately 5×10^5 CFU/mL.
- **Compound Dilution:** Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using the appropriate broth.
- **Inoculation:** Add the standardized inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum) and a negative control (broth only).
- **Incubation:** Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.
- **MIC Determination:** The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Future Perspectives and Conclusion

The 4-anilinoquinazoline scaffold continues to be a highly valuable framework in the design of potent and selective inhibitors for various therapeutic targets. The comparative data presented in this guide demonstrates that subtle structural modifications can lead to significant improvements in both anticancer and antimicrobial activities. Future research should focus on optimizing the pharmacokinetic properties of these lead compounds and exploring novel substitutions to overcome drug resistance and enhance target specificity. The detailed experimental protocols provided herein offer a standardized approach for the continued evaluation and development of this promising class of compounds.

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